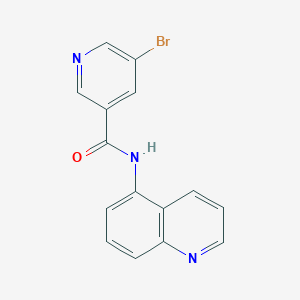
5-bromo-N-(quinolin-5-yl)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-N-(quinolin-5-yl)nicotinamide is a compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of applications in medicinal, synthetic organic chemistry, and industrial chemistry. This compound contains a quinoline moiety, which is a nitrogen-containing heterocyclic aromatic compound, and a nicotinamide group, which is a form of vitamin B3.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(quinolin-5-yl)nicotinamide typically involves the coupling of 5-bromo-nicotinic acid with quinoline-5-amine. This reaction can be carried out using various coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base like triethylamine. The reaction is usually performed in a solvent such as dichloromethane or DMF (dimethylformamide) under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, can be employed to make the process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
5-bromo-N-(quinolin-5-yl)nicotinamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The quinoline moiety can undergo oxidation and reduction reactions, altering its electronic properties.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents like DMF or DMSO (dimethyl sulfoxide) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include derivatives where the bromine atom is replaced by other functional groups.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the quinoline moiety, which can have different biological activities.
Aplicaciones Científicas De Investigación
5-bromo-N-(quinolin-5-yl)nicotinamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: The compound can be used in the development of new materials, such as dyes and catalysts.
Mecanismo De Acción
The mechanism of action of 5-bromo-N-(quinolin-5-yl)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety can intercalate with DNA, inhibiting the replication of certain microorganisms. Additionally, the compound can inhibit specific enzymes involved in disease pathways, leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Quinoline: A basic nitrogen-containing heterocycle with various biological activities.
Nicotinamide: A form of vitamin B3 with antioxidant and anti-inflammatory properties.
5-bromoquinoline: A brominated quinoline derivative with potential antimicrobial activity.
Uniqueness
5-bromo-N-(quinolin-5-yl)nicotinamide is unique due to its combined structure of quinoline and nicotinamide, which may confer synergistic biological activities. The presence of the bromine atom allows for further functionalization, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C15H10BrN3O |
|---|---|
Peso molecular |
328.16 g/mol |
Nombre IUPAC |
5-bromo-N-quinolin-5-ylpyridine-3-carboxamide |
InChI |
InChI=1S/C15H10BrN3O/c16-11-7-10(8-17-9-11)15(20)19-14-5-1-4-13-12(14)3-2-6-18-13/h1-9H,(H,19,20) |
Clave InChI |
ZTBJALBPMMDLSU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CC=N2)C(=C1)NC(=O)C3=CC(=CN=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



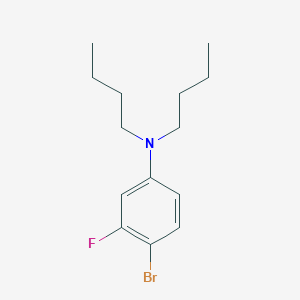
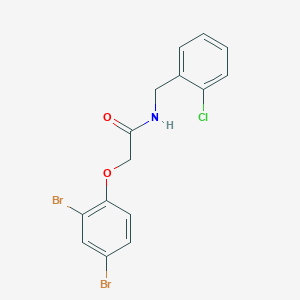
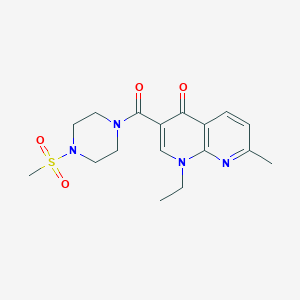
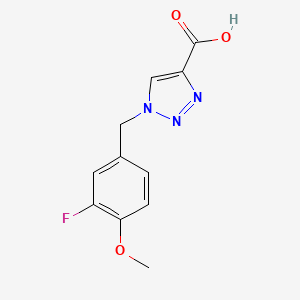
![potassium;[(E)-[2-(1-methoxyindol-2-yl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylethylidene]amino] sulfate](/img/structure/B14871186.png)
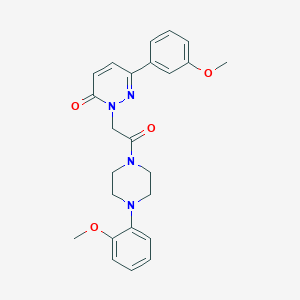

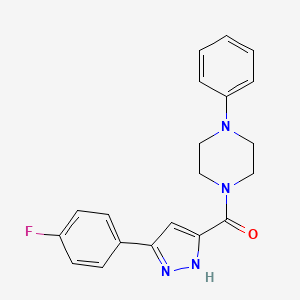
![Imidazo[1,2-a]pyrimidin-2-ylmethyl 4-benzylpiperazine-1-carbodithioate](/img/structure/B14871222.png)
![3-(3-(2-methylpiperidin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one](/img/structure/B14871225.png)
![2-[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxyethyl-trimethylazanium;[(E)-[2-(4-hydroxyphenyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylethylidene]amino] sulfate](/img/structure/B14871232.png)
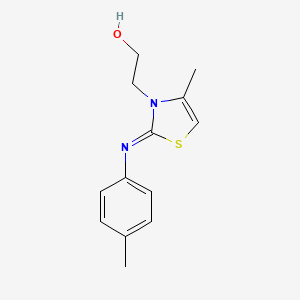
![2-Methyl-4-nitrobenzo[d]thiazole](/img/structure/B14871244.png)
